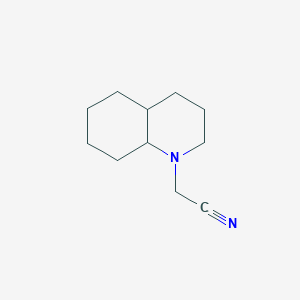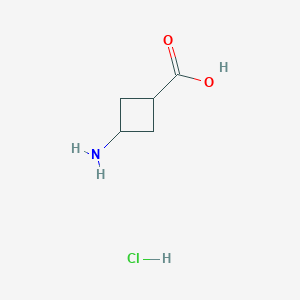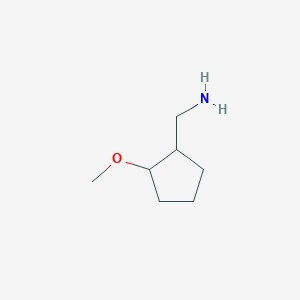
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Vue d'ensemble
Description
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (FTHQ) is a synthetic compound with a wide range of applications in scientific research. It has been used in a number of different experiments, including organic synthesis, biochemical studies, and drug development. FTHQ has been found to be a useful tool in the study of several biological processes, including cell membrane transport, enzyme activity, and protein folding.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
- The Synthesis and Antibacterial Activities of Quinolones :A study conducted by Cooper et al. (1990) explored the synthesis of a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which include structures related to 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. These compounds exhibited greater antibacterial activity against Gram-positive organisms compared to Gram-negative organisms. The study highlighted the importance of oxazole substituents, particularly those containing a 2-methyl group, for in vitro potency (Cooper, Klock, Chu, & Fernandes, 1990).
Structure-Activity Relationships
- Structure-Activity Relationships of Antibacterial Compounds :Koga et al. (1980) synthesized and evaluated the antibacterial activity of 6,7, and 7,8-disubstituted compounds related to 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Notably, a derivative, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, demonstrated significant activities against Gram-positive and Gram-negative bacteria, surpassing oxolinic acid in effectiveness (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Antimycobacterial Activities
- Antimycobacterial Activities of Novel Fluoroquinolones :Senthilkumar et al. (2009) synthesized a range of novel compounds, including those structurally similar to 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and evaluated their antimycobacterial activities. One particular compound showed remarkable in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains, and demonstrated significant reductions in mycobacterial load in lung and spleen tissues in an in vivo animal model (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Synthesis and Biological Evaluation
- Synthesis and Biological Evaluation of Tetracyclic Fluoroquinolones :Al-Trawneh et al. (2010) developed and tested a series of fluoroquinolones, structurally related to 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, for their antimicrobial and antiproliferative activity. They discovered that certain derivatives showed promising results as potential dual-acting anticancer and antibacterial chemotherapeutics (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).
Propriétés
IUPAC Name |
7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-4-8-5(1-2-9(13)12-8)3-6(7)10(14)15/h3-4H,1-2H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJMBBKTNYDWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
CAS RN |
1154353-67-9 | |
| Record name | 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)

![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)


![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)
amine](/img/structure/B1517930.png)

